physical and chemical properties of 2,6,8-trichloropurine
physical and chemical properties of 2,6,8-trichloropurine
An In-depth Technical Guide to 2,6,8-Trichloropurine: Properties, Analysis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6,8-trichloropurine, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, chemical reactivity, and strategic applications of this versatile synthetic building block. The insights herein are grounded in established scientific principles and aim to empower researchers to leverage this compound's full potential in their work.
Introduction: The Strategic Importance of 2,6,8-Trichloropurine
2,6,8-Trichloropurine is a halogenated purine derivative that serves as a highly functionalized scaffold in organic synthesis and medicinal chemistry. The purine core is a fundamental component of nucleic acids and a "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[1] The presence of three chlorine atoms on the purine ring at the C2, C6, and C8 positions imparts unique reactivity, allowing for selective and sequential chemical modifications. These chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, making 2,6,8-trichloropurine a critical starting material for constructing diverse libraries of substituted purine analogues for biological screening. Its derivatives are investigated for a wide range of therapeutic applications, including antiviral and anticancer treatments.[2][3]
Molecular and Physicochemical Properties
The physical characteristics of 2,6,8-trichloropurine are a direct consequence of its molecular structure. The electron-withdrawing nature of the three chlorine atoms and the nitrogen atoms in the purine rings significantly influences its properties.
Core Properties Summary
The fundamental physicochemical data for 2,6,8-trichloropurine are summarized below. It is crucial to note that predicted values are common in chemical databases and provide useful estimates, while experimental values, when available, should be prioritized.
| Property | Value | Source(s) |
| Appearance | Whitish to light brown or yellow crystalline solid | [4][5] |
| Molecular Formula | C₅HCl₃N₄ | [6][7][8] |
| Molecular Weight | 223.45 g/mol | [6][7][9][10] |
| Melting Point | 185 °C (with decomposition) | [11] |
| Boiling Point | ~278-282 °C (Predicted/Experimental) | [5][11] |
| Density | 1.217 - 2.17 g/cm³ (Predicted) | [5][11] |
| Water Solubility | log_10_WS (mol/L): -3.85 (Calculated) | [10] |
| Octanol/Water Partition Coeff. (LogP) | 1.78 - 2.4 (Calculated) | [8][9][10] |
| pKa | 2.20 ± 0.20 (Predicted) | [11] |
| CAS Number | 2562-52-9 | [6][7][9] |
Chemical Structure
The structural arrangement of 2,6,8-trichloropurine is the foundation of its chemical behavior.
Caption: Chemical structure of 2,6,8-trichloro-9H-purine.
Solubility Profile: Causality and Experimental Choices
The solubility of 2,6,8-trichloropurine is a critical parameter for its use in synthesis and biological assays. Its structure presents competing features: the polar purine core with hydrogen bonding potential and the nonpolar, bulky chlorine substituents.
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Polarity vs. H-Bonding: The three chlorine atoms increase the molecule's overall polarity but sterically hinder the hydrogen bonding capabilities of the purine nitrogens.[4]
-
Solvent Selection: Consequently, it exhibits limited solubility in non-polar solvents (e.g., hexanes, toluene).[4] It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, which can interact with the polar core without requiring hydrogen bond donation.[4] This makes DMSO an excellent choice for preparing stock solutions for biological screening. For synthetic reactions, a solvent must be chosen that can dissolve both the purine and the incoming nucleophile.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 2,6,8-trichloropurine. A multi-technique approach is standard practice.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of 2,6,8-trichloropurine. The method separates compounds based on their hydrophobicity.
Caption: Standard workflow for purity analysis of 2,6,8-trichloropurine by RP-HPLC.
-
Column: Use a standard reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase containing acetonitrile (MeCN), deionized water, and an acid modifier. A typical mobile phase could be a mixture of MeCN and water with 0.1% phosphoric acid.[9]
-
Causality: The acid protonates residual silanols on the silica-based column, reducing peak tailing and improving peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid must be used instead of phosphoric acid.[9]
-
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Monitor the column eluent using a UV detector, typically at a wavelength where purines absorb strongly (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the 2,6,8-trichloropurine sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. The purity is determined by the relative area of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For 2,6,8-trichloropurine, the most telling feature is the isotopic pattern caused by the three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) in the mass spectrum, providing unambiguous confirmation of a trichlorinated compound. The monoisotopic mass is 221.926679 Da.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: Due to the absence of protons on the purine core (except for the N-H), the ¹H NMR spectrum is expected to be very simple. In a solvent like DMSO-d₆, a single, broad peak corresponding to the N9-H proton would be observed at a downfield chemical shift (likely > 8 ppm), similar to related purines.[12]
-
¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the purine ring. The carbons bonded to chlorine (C2, C6, C8) will be significantly deshielded and appear at lower field.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups. The NIST Chemistry WebBook provides a reference spectrum for 2,6,8-trichloropurine measured as a solid in a KBr disc.[7] Key expected absorptions include N-H stretching vibrations (around 3100-3000 cm⁻¹) and C=N/C=C stretching vibrations characteristic of the aromatic purine ring system (in the 1600-1400 cm⁻¹ region).
Chemical Reactivity and Synthesis
The synthetic utility of 2,6,8-trichloropurine stems from the differential reactivity of its three chlorine-substituted positions.
Reactivity Profile: Nucleophilic Aromatic Substitution
The chlorine atoms at the C2, C6, and C8 positions are all susceptible to nucleophilic aromatic substitution (SₙAr). However, they do not react at the same rate. This differential reactivity is the cornerstone of its synthetic value, allowing for controlled, stepwise functionalization. The generally accepted order of reactivity for nucleophilic substitution on the purine core is C6 > C2 > C8.
-
C6 Position: The most electrophilic and reactive position, readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols).
-
C2 Position: Less reactive than C6. Its substitution often requires more forcing conditions (higher temperature, stronger nucleophile).
-
C8 Position: The least reactive position, typically requiring the harshest conditions for substitution.
This hierarchy allows chemists to design synthetic routes where different functional groups can be installed at each position sequentially. For instance, a mild reaction with an amine can functionalize the C6 position, followed by a reaction with a different nucleophile under harsher conditions to modify the C2 position.
Caption: Stepwise nucleophilic substitution strategy for 2,6,8-trichloropurine.
Synthetic Approaches
2,6,8-Trichloropurine is typically synthesized from readily available starting materials like uric acid. A common laboratory-scale synthesis involves the chlorination of uric acid using reagents like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline, which acts as a catalyst and acid scavenger.
Applications in Drug Discovery and Development
The true value of 2,6,8-trichloropurine is realized in its role as a versatile intermediate for creating novel, biologically active molecules.
-
Anticancer Agents: Many purine analogues exhibit anticancer properties by acting as antimetabolites that interfere with DNA synthesis.[3] 2,6,8-Trichloropurine is a key starting material for synthesizing libraries of 2,6,8-trisubstituted purines for screening as potential kinase inhibitors or apoptosis-inducing agents.[1][13] For example, clinically used drugs like Fludarabine highlight the therapeutic potential of modified purines.[3]
-
Antiviral Therapeutics: Modified purines are also central to antiviral drug design. The synthesis of compounds like Abacavir and Penciclovir involves intermediates that can be derived from functionalized purine scaffolds.[2]
-
Biochemical Probes: In addition to therapeutic applications, 2,6,8-trichloropurine has been used to study biochemical pathways. It has been shown to inhibit the halogenation step during the biosynthesis of chlortetracycline in Streptomyces aureofaciens, demonstrating its potential as a tool to investigate enzymatic processes.[11]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 2,6,8-trichloropurine is paramount for laboratory safety.
GHS Hazard Information[11]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[11]
Conclusion
2,6,8-Trichloropurine is far more than a simple chemical; it is a strategic platform for innovation in drug discovery and chemical biology. Its well-defined physicochemical properties, coupled with its predictable and hierarchical reactivity, provide chemists with a powerful tool for the rational design and synthesis of novel purine derivatives. A thorough understanding of its characteristics, from solubility and spectral signatures to handling and reactivity, is essential for any researcher aiming to exploit its full synthetic potential.
References
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- 2,6,8-Trichloro-7H-purine | CAS 2562-52-9 | AMERICAN ELEMENTS ®.
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- Purine, 2,6,8-trichloro- - NIST WebBook.
- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
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- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI.
- 6-Chloropurine(87-42-3) 1H NMR spectrum - ChemicalBook.
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